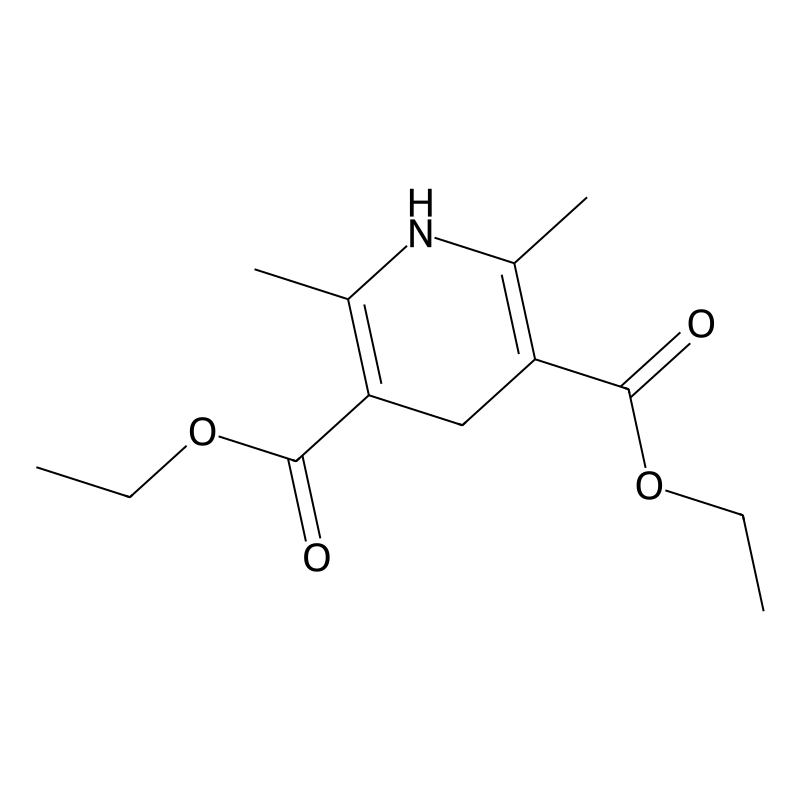

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is often used as a building block in organic synthesis for the preparation of various biologically active compounds.

Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis being performed.

Results or Outcomes: The outcomes of using this compound in organic synthesis would depend on the specific synthesis being performed.

Electrochemical Studies

Scientific Field: Electrochemistry.

Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) was used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode.

Methods of Application: In this application, DTP was dissolved in a solution of ethanol and water.

Reductive Amination and Conjugate Reduction

Scientific Field: Organic Chemistry .

Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .

Methods of Application: In these reactions, DTP serves as a source of hydrogen.

Results or Outcomes: The use of DTP in these reactions can lead to the reduction of various types of functional groups, which is a key step in many organic synthesis processes .

Transfer Hydrogenations

Scientific Field: Organic Chemistry.

Summary of the Application: This compound is often used in transfer hydrogenations of activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines.

Methods of Application: The presence of a Lewis or Brønstedt acid catalyst for further activation of the hydrogen acceptor is often required.

Results or Outcomes: The use of this compound in these reactions can lead to the reduction of various types of functional groups, which is a key step in many organic synthesis processes.

Formation of Alkyl Radical

Summary of the Application: The formation of an alkyl thianthrenium salt/Hantzsch ester electron donor-acceptor complex enables a photocatalyst- and metal-free generation of an alkyl radical and a subsequent C (sp 3 )-C (sp 3) bond formation with activated olefins.

Methods of Application: This protocol tolerates a broad range of functionality and can successfully be used in late-stage functionalization of pharmaceuticals.

Results or Outcomes: The results of this study would provide insights into the behavior of this compound, which could be useful in various applications, such as the development of new pharmaceuticals.

Asymmetric Reductive 1,2-addition

Summary of the Application: A visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes provides chiral benzyl alcohols in very good yield, and high ee.

Methods of Application: This methodology offers mild reaction conditions, good functionality tolerance, excellent enantiocontrol, the avoidance of mass metal wastes, and the use of precious metal catalysts.

Results or Outcomes: The use of this compound in these reactions can lead to the production of chiral benzyl alcohols in very good yield, and high ee.

Difunctionalization of Alkenes

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as a Hantzsch ester, is a chemical compound with the molecular formula and a molecular weight of approximately 253.29 g/mol. It is recognized for its role as a mild reducing agent in various organic reactions, particularly in transfer hydrogenation processes. This compound is typically encountered as a light green solid and is characterized by its distinct structure that includes two ethyl ester groups attached to a pyridine ring.

Hantzsch ester acts as a Brønsted-Lowry acid, meaning it donates a proton (H+) during the reaction. The ease of deprotonation at a specific position on the molecule allows it to participate in the aforementioned reactions []. The mechanism of action for organocatalytic reductive amination and conjugate reduction involves the transfer of a hydride ion (H-) from Hantzsch ester to the target molecule, facilitated by the catalyst [, ].

- Transfer Hydrogenation: This compound acts as a hydrogen donor in the reduction of carbonyl compounds and imines. The reaction typically requires a Lewis or Brønsted acid catalyst for optimal performance .

- Electrochemical Oxidation: Studies have shown that this compound can undergo electrochemical oxidation, making it useful in electrochemical applications .

- Conjugate Reduction: It serves as a hydrogen source in conjugate reductions, facilitating the transformation of α,β-unsaturated carbonyl compounds into saturated products .

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has been evaluated for its biological properties. Research indicates antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals or agriculture . Additionally, its role as a hydrogen source may imply relevance in biochemical pathways involving reductive processes.

The synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is commonly achieved through a multicomponent reaction involving:

- Formaldehyde: Serves as the carbon source.

- Ethyl Acetoacetate: Provides the necessary carbon skeleton.

- Ammonium Acetate or Ammonia: Acts as a nitrogen source and catalyst.

The reaction typically occurs under mild conditions and can be completed within minutes to hours depending on the specific protocol used. Purification is often performed via recrystallization or chromatography .

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has several notable applications:

- Organic Synthesis: It is widely utilized in organic synthesis as a reducing agent for various functional groups.

- Pharmaceuticals: Its antimicrobial properties suggest potential use in drug development.

- Catalysis: Employed in organocatalytic reactions due to its ability to facilitate hydrogen transfer .

Research involving diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate often focuses on its interactions within catalytic systems. Studies have demonstrated that this compound can enhance reaction rates and selectivity when used with chiral catalysts in asymmetric synthesis. The compound's ability to participate in electron transfer processes also makes it an interesting subject for electrochemical studies .

Several compounds share structural or functional similarities with diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Diethyl 1,4-Dihydro-2-methyl-3-pyridinecarboxylate | Dihydropyridine | Similar reducing properties but less sterically hindered |

| Methyl 1,4-Dihydro-2-methyl-3-pyridinecarboxylate | Dihydropyridine | Lacks ethyl groups; less hydrophobic |

| Diethyl 1,4-Dihydro-2-(phenyl)-3-pyridinecarboxylate | Dihydropyridine | Substituted with phenyl; may exhibit different reactivity patterns |

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate stands out due to its dual ethyl ester functionality and specific methyl substitutions on the pyridine ring which enhance its reducing ability and biological activity compared to other similar compounds. This unique structure contributes to its effectiveness as a reducing agent and its potential utility in various synthetic applications.

The synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate traces back to the pioneering work of Arthur Rudolf Hantzsch, who first reported his revolutionary method for pyridine synthesis in 1881. Hantzsch, born in Dresden, Germany in 1857, developed this synthetic methodology during his early career, achieving fame at the remarkably young age of 25 for devising the synthesis of substituted pyridines. The original Hantzsch pyridine synthesis represented a multi-component organic reaction between an aldehyde, two equivalents of a β-keto ester such as ethyl acetoacetate, and a nitrogen donor such as ammonium acetate or ammonia. This groundbreaking work laid the foundation for what would become one of the most important classes of heterocyclic compounds in organic chemistry.

Arthur Rudolf Hantzsch's academic journey began at the Technical High School in Dresden, where he studied from 1875 to 1879 under Rudolf Schmitt, a pupil of Hermann Kolbe. He subsequently obtained his Ph.D. at the University of Würzburg under Wislicenus in 1880, before embarking on a distinguished academic career that included professorships at the Technical High School in Zürich (1885-1893), the University of Würzburg (1893-1903), and the University of Leipzig (1903-1927). His contributions extended far beyond the synthesis that bears his name, encompassing stereochemistry, the synthesis of other heterocyclic compounds such as cumaron and thiazol, and the development of nomenclature systems for heterocyclic compounds.

The significance of Hantzsch's discovery became increasingly apparent over the subsequent decades, particularly with the recognition that 1,4-dihydropyridine derivatives possessed important pharmacological properties. These compounds emerged as a crucial class of calcium channel blockers, leading to the commercialization of drugs such as nifedipine, amlodipine, and nimodipine. The structural similarity between Hantzsch esters and NADH, a ubiquitous biological reductant, further enhanced their importance in both synthetic and biological chemistry.

Nomenclature and Structural Classification

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is systematically classified under multiple nomenclature systems, reflecting its complex structure and diverse applications. According to IUPAC nomenclature, the compound is designated as diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The molecule possesses the molecular formula C₁₃H₁₉NO₄ and a molecular weight of 253.298 g/mol. The compound is assigned CAS Registry Number 1149-23-1 and bears the MDL number MFCD00005951.

The structural architecture of this compound features a central 1,4-dihydropyridine ring system with specific substitution patterns that define its chemical and biological properties. The core structure contains two methyl groups at the 2- and 6-positions of the pyridine ring, while the 3- and 5-positions bear ethyl ester substituents. The 1,4-dihydropyridine ring system is partially saturated, with the nitrogen atom at position 1 and carbon atoms at positions 2 and 6 maintaining sp² hybridization, while the carbon at position 4 adopts sp³ hybridization.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C₁₃H₁₉NO₄ |

| Molecular Weight | 253.298 g/mol |

| CAS Registry Number | 1149-23-1 |

| MDL Number | MFCD00005951 |

| InChI Key | LJXTYJXBORAIHX-UHFFFAOYSA-N |

| PubChem CID | 70849 |

| SMILES | CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C |

The compound is known by numerous synonyms that reflect its historical development and various applications. Common alternative names include diludine, ethidine, etidin, diethone, Hantzsch's dihydropyridine, and simply Hantzsch ester. These diverse naming conventions underscore the compound's significance across different fields of chemistry and its widespread recognition in the scientific literature.

Significance in Modern Organic Chemistry

The significance of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in contemporary organic chemistry cannot be overstated, as it has evolved from a simple synthetic target to a versatile reagent with applications spanning multiple domains of chemical research. The compound's primary importance lies in its function as a hydrogen source in various reduction reactions, particularly in organocatalytic reductive amination and conjugate reduction processes. This capability stems from its structural similarity to NADH, the ubiquitous biological reducing agent, allowing it to serve as a biomimetic hydrogen donor in synthetic transformations.

In recent years, Hantzsch esters have emerged as crucial components in photoredox catalysis, where they function as electron donors and proton sources under photochemical conditions. Under photoredox catalytic conditions, alkyl-1,4-dihydropyridines can serve as versatile alkylation reagents through oxidative fragmentation mechanisms, expanding their synthetic utility beyond simple hydrogen donation. This development has opened new avenues for radical chemistry and late-stage functionalization strategies, positioning Hantzsch esters at the forefront of modern synthetic methodology.

The pharmaceutical significance of 1,4-dihydropyridine derivatives extends the importance of Hantzsch esters beyond pure synthetic chemistry. These compounds bridge the gap between different domains of proteins that serve as their molecular targets, offering a versatile template for the attachment of various functional groups. The Hantzsch synthesis provides medicinal chemists with direct access to molecules that can span the gap in domain interfaces of molecular targets, with the versatility of the synthesis allowing for the rapid preparation of numerous analogues to optimize biological activity.

Recent developments in mechanistic understanding have revealed that Hantzsch esters typically undergo single-step hydride transfer reactions rather than electron transfer mechanisms. Free energy calculations indicate that the single electron transfer mechanism is less favorable than hydride transfer by approximately two-fold, providing important insights into the reaction pathways of these compounds. This mechanistic clarity has enabled more rational design of Hantzsch ester-mediated transformations and improved understanding of their reactivity patterns.

Classical Hantzsch Pyridine Synthesis

The classical Hantzsch pyridine synthesis represents the most widely utilized method for preparing diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [1]. This multicomponent reaction involves the condensation of formaldehyde, two equivalents of ethyl acetoacetate, and a nitrogen source such as ammonium acetate or ammonia [1] [2]. The reaction proceeds through the initial formation of a dihydropyridine intermediate, which can subsequently be oxidized to yield the corresponding pyridine derivative if desired [3].

The mechanism of the classical Hantzsch reaction has been extensively studied using carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopic evidence [14]. The reaction pathway involves the formation of an enamine species as an initial intermediate, which subsequently undergoes cyclocondensation with a Michael acceptor as the rate-determining step of the sequence [14]. At least five significant pathways have been proposed for the Hantzsch reaction synthesis of 1,4-dihydropyridine, with low yields and unexpected products potentially arising under varying reactants and reaction conditions [3].

Reaction Components and Stoichiometric Considerations

The stoichiometric requirements for the classical Hantzsch synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate are precisely defined [9] [10]. The optimal molar ratios typically employ one equivalent of formaldehyde, two equivalents of ethyl acetoacetate, and 1.2 to 1.5 equivalents of ammonium acetate [9] [10]. Research has demonstrated that using a ratio of 1 equivalent of ethyl acetoacetate, 1 equivalent of aldehyde, and 1.5 equivalents of ammonium acetate provides excellent yields [9].

Studies utilizing aluminum sulfate as a catalyst have shown that 20 mole percent of the catalyst with the stoichiometric ratio of 1 equivalent ethyl acetoacetate, 1 equivalent aldehyde, and 1.5 equivalents ammonium acetate yields 92% isolated product [9]. The reaction efficiency is highly dependent on maintaining proper stoichiometric balance, as deviations from these ratios can lead to incomplete conversion or formation of undesired side products [9].

| Component | Molar Equivalent | Function |

|---|---|---|

| Formaldehyde | 1.0 | Aldehyde component |

| Ethyl acetoacetate | 2.0 | Beta-ketoester |

| Ammonium acetate | 1.2-1.5 | Nitrogen source |

Solvent Systems and Temperature Optimization

Solvent selection and temperature optimization are critical parameters for achieving high yields in the classical Hantzsch synthesis [9] [34]. Ethanol has been identified as the optimal solvent, providing excellent yields of 92% compared to acetic acid which afforded lower yields of 65%, and water which gave very poor yields of 25% [9]. The superior performance of ethanol as a reaction medium is attributed to its ability to solubilize all reaction components while maintaining appropriate reaction kinetics [9].

Temperature optimization studies have revealed that reactions conducted at reflux conditions in ethanol provide the most favorable outcomes [9] [34]. Research using gluconic acid aqueous solution as a catalyst demonstrated that reaction temperatures of 60°C completed the synthesis in 6 hours with 90% isolated yield, while temperatures of 80-100°C resulted in marginally lowered yields due to diminished selectivity [34]. Room temperature reactions required significantly longer reaction times of 48 hours and yielded only 75% of the desired product [34].

| Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Ethanol | Reflux (~78) | 3-4 hours | 92 |

| Acetic acid | Reflux (~118) | 4-5 hours | 65 |

| Water | Reflux (100) | 6-8 hours | 25 |

Alternative Synthetic Routes

Hexamethylenetetramine-Mediated Approaches

Hexamethylenetetramine serves as an effective alternative to formaldehyde and ammonia in the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [8] [16]. This approach utilizes hexamethylenetetramine as a convenient source of both formaldehyde and ammonia equivalents, simplifying the reaction setup and improving safety considerations [16]. The hexamethylenetetramine-mediated synthesis has been successfully demonstrated in hydrophilic ionic liquid media, achieving acceptable yields of 75-80% in reaction times of 30 minutes [16].

Research conducted using 2-hydroxyethyl ammonium formate as an ionic liquid medium showed that hexamethylenetetramine at 0.57 millimolar concentration with 6.3 millimolar ethyl acetoacetate and 2.6 millimolar ammonium acetate produced the Hantzsch ester in 45% yield after crystallization from ethanol [16]. The reaction was conducted at 100°C for 1 hour, demonstrating the efficiency of this alternative approach [16].

The hexamethylenetetramine method offers particular advantages when working with substrates that may be sensitive to the basic conditions generated by traditional ammonia sources [8]. This approach has been specifically recommended for reactions where the R2 substituent is varied while maintaining R1 and R4 as hydrogen and R3 as methyl [8].

Ammonium Acetate/Primary Amine Salt Variations

Ammonium acetate has emerged as the most reliable and convenient source of ammonia for the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate under various reaction conditions [17]. Studies comparing different ammonium salts revealed that ammonium formate, ammonium chloride, ammonium sulfate, and ammonium oxalate were unsatisfactory, requiring much longer reaction times and producing inseparable mixtures of unidentified byproducts [17].

The use of primary amine salts in combination with acetic acid or pyridine as solvents represents another variation of the classical Hantzsch synthesis [8]. This method is particularly effective when the R3 substituent is varied and R1 is varied, while maintaining R2 as ethyl and R4 as hydrogen [8]. Research has demonstrated that this approach can accommodate a wide range of substitution patterns on the dihydropyridine ring [8].

On-water catalyst-free protocols using ammonium acetate have shown remarkable efficiency, with reactions completing in 1 hour at moderate temperatures to afford the desired products in 89% yield [17]. This method demonstrates excellent chemoselectivity toward aldehydes, as evidenced by intramolecular competition experiments where keto moieties remained completely unaffected [17].

| Ammonium Salt | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|

| Ammonium acetate | 1 hour | 89 | Excellent |

| Ammonium formate | >24 hours | <30 | Poor |

| Ammonium chloride | >24 hours | <25 | Poor |

| Ammonium sulfate | >24 hours | <20 | Poor |

Green Chemistry Innovations

Aqueous Micellar Systems Under Ultrasonic Irradiation

Aqueous micellar systems combined with ultrasonic irradiation represent a significant advancement in green chemistry approaches for synthesizing diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [20] [22]. These systems utilize para-toluenesulfonic acid as a catalyst and are strongly accelerated by ultrasonic irradiation, achieving excellent yields under environmentally benign conditions [20] [22].

Research has demonstrated that Hantzsch 1,4-dihydropyridine derivatives can be synthesized in excellent yields in aqueous micelles, with the reaction being catalyzed by para-toluenesulfonic acid and strongly accelerated by ultrasonic irradiation [20]. The process has several advantages from economical and environmental perspectives, including reduced solvent usage and improved product isolation procedures [22].

The aqueous micellar methodology allows for the synthesis of both symmetrical and unsymmetrical Hantzsch esters under ultrasonic irradiation at room temperature [22]. Acceptable yields of 75-80% can be reached in 30 minutes, and importantly, the product does not contain the corresponding pyridine derivative, which is the oxidized form of the Hantzsch ester [22]. The method demonstrates tolerance for a variety of functional groups including hydroxy, chloro, nitro, methoxy, and unsaturation [22].

| Reaction Parameter | Optimized Condition | Result |

|---|---|---|

| Catalyst | Para-toluenesulfonic acid | High efficiency |

| Irradiation | Ultrasonic | Reaction acceleration |

| Solvent | Aqueous micelles | Environmental benefit |

| Temperature | Room temperature | Energy saving |

| Reaction time | 30 minutes | Rapid completion |

| Yield | 75-80% | Excellent efficiency |

Solvent-Free Mechanochemical Strategies

Solvent-free mechanochemical approaches utilizing grinding and ball-milling techniques have emerged as highly effective methods for the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [29] [33]. These methods eliminate the need for organic solvents while achieving excellent yields and reducing reaction times [29] [33].

Grinding-induced catalyst-free domino multicomponent reactions have been developed for the synthesis of highly functionalized 1,4-dihydropyridines [29] [33]. The mechanochemical approach allows for the formation of multiple carbon-carbon bonds in the absence of hazardous organic solvents or catalysts [29]. Ball-milling conditions have been successfully applied to the Hantzsch pyrrole synthesis, demonstrating the versatility of mechanochemical activation for heterocyclic synthesis [28].

Research has shown that mechanochemical methods offer considerable advantages in terms of yield over similar solution-phase protocols [24]. The mildness of the reaction conditions prevents undesired side reactions and allows for the use of starting materials bearing additional functional groups [24]. Mechanochemical approaches also enable telescoping of reactions, incorporating multiple synthetic steps into a sequential multicomponent process that would not be possible under conventional conditions [24].

The mechanochemical synthesis typically involves high-speed vibration milling conditions where reactants are subjected to impact and friction forces [32]. Ball mills allow for precise control of reaction conditions, a wide range of energy inputs, and the possibility to conduct reactions that are unfeasible in solvents [32]. The method enables the stabilization and purification of intermediate substances while opening new avenues for enhancing process sustainability [32].

| Mechanochemical Parameter | Condition | Advantage |

|---|---|---|

| Milling type | Ball milling | Precise control |

| Solvent usage | None | Zero waste |

| Catalyst requirement | Often unnecessary | Simplified process |

| Reaction time | Reduced | Energy efficient |

| Product purity | High | Minimal purification |

| Environmental impact | Minimal | Sustainable |

X-ray Diffraction Studies of Planar C5N Core

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate exhibits distinctive crystallographic properties that provide crucial insights into its molecular architecture. X-ray crystallographic analysis reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/n [1]. The unit cell parameters demonstrate precise geometric arrangements with a = 11.4033(15) Å, b = 14.2998(16) Å, c = 11.6486(16) Å, and β = 91.197(8)°, yielding a unit cell volume of 1899.1(4) ų with Z = 4 molecules per unit cell [1].

The most significant structural feature revealed through X-ray diffraction analysis is the planar C5N core of the 1,4-dihydropyridine ring system [2] [1]. This planarity is fundamental to the compound's electronic properties and represents a departure from the typical puckered conformations observed in many saturated heterocycles. The crystallographic data demonstrates that the six-membered dihydropyridine ring adopts a flat-boat conformation, where the core pyridine atoms maintain coplanarity while accommodating the sp³-hybridized carbon at position 4 [1] [3].

Detailed structural analysis shows that the nitrogen atom and the four carbon atoms forming the basic pyridine framework lie essentially in the same plane, with minimal deviation from planarity [2]. This geometric arrangement is stabilized by the electronic delocalization across the C5N framework and the symmetric substitution pattern of methyl groups at positions 2 and 6 [1]. The planar core structure facilitates optimal orbital overlap for π-electron delocalization, which contributes significantly to the compound's characteristic electronic absorption properties [2].

Conformational Analysis of Ester Substituents

The conformational behavior of the ester substituents at positions 3 and 5 represents a critical aspect of the molecular structure that significantly influences both physical properties and potential biological activity. Crystallographic analysis reveals that the ethoxycarbonyl groups are twisted in opposite directions relative to the planar C5N core, creating a distinctive spatial arrangement that minimizes steric interactions while maintaining optimal electronic conjugation [1] [3].

The torsional angles of the ester substituents demonstrate systematic variation depending on the local steric environment. The ethyl ester groups adopt conformations that position the bulky ethyl moieties away from the central ring system, thereby reducing unfavorable van der Waals interactions [2] [4]. This conformational preference results in the ester carbonyl groups being oriented approximately perpendicular to the dihydropyridine ring plane, which facilitates limited π-conjugation between the ester functionality and the aromatic system [3].

Conformational analysis studies indicate that the degree of ring puckering is influenced by both the nature and position of substituents [2]. In the case of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, the symmetric ester substitution pattern creates a balanced molecular geometry where steric strain is minimized through the adoption of specific dihedral angles [4] [3]. The crystallographic data shows that different ester substituents affect ring puckering to varying extents, with ethyl esters producing moderate conformational flexibility compared to more sterically demanding substituents [2].

The interring conformational relationships between the ester groups and the central heterocycle are governed by a complex interplay of electronic and steric factors [2]. The observed conformations represent energy-minimized structures where the electronic benefits of partial conjugation are balanced against the steric costs of close contact between bulky substituents [3]. This conformational behavior has direct implications for the compound's reactivity patterns and potential interactions with biological targets [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, DEPT)

Nuclear magnetic resonance spectroscopy provides comprehensive structural validation and detailed information about the electronic environment of individual atoms within diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. The ¹H NMR spectral profile recorded in deuterated chloroform reveals characteristic resonance patterns that unambiguously confirm the proposed molecular structure [5] .

The proton NMR spectrum exhibits four distinct multipicity patterns corresponding to different chemical environments within the molecule [5]. The ethyl ester functionality produces a characteristic triplet at δ 1.20 ppm (6H) corresponding to the methyl protons of the ethoxycarbonyl groups, coupled with a quartet at δ 4.12 ppm (4H) representing the methylene protons adjacent to oxygen [5] . The 2,6-dimethyl substituents appear as a sharp singlet at δ 2.25 ppm (6H), reflecting their symmetric positioning and lack of vicinal coupling [5]. The most diagnostically significant resonance appears as a singlet at δ 2.45 ppm (2H), assigned to the methylene protons at position 4 of the dihydropyridine ring [5] .

¹³C NMR spectroscopy provides complementary structural information through the analysis of carbon chemical shifts that reflect the electronic environment and hybridization state of individual carbon atoms [5]. The carbon spectrum displays five primary resonances corresponding to the different carbon environments within the molecule. The ester carbonyl carbons resonate at δ 168.0 ppm, characteristic of the electron-deficient carbonyl carbon in α,β-unsaturated ester systems [5]. The ethoxy methylene carbons appear at δ 59.6 ppm, while the corresponding methyl carbons resonate at δ 14.4 ppm [5]. The position-4 methylene carbon exhibits a chemical shift of δ 24.8 ppm, and the 2,6-dimethyl carbons resonate at δ 19.2 ppm [5].

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy provides crucial multiplicity information that facilitates unambiguous assignment of carbon resonances [5]. The DEPT-135 experiment reveals positive signals for CH₃ carbons and CH carbons, while CH₂ carbons appear as negative signals [5]. This multiplicity editing technique confirms the assignment of the ethyl ester methyl groups, the 2,6-dimethyl substituents, and the position-4 methylene group, providing definitive structural verification [5].

The coupling patterns observed in the ¹H NMR spectrum provide additional structural insights. The ethyl ester groups exhibit typical ³J coupling between the methyl and methylene protons, confirming the integrity of the ethoxycarbonyl functionality [5]. The absence of coupling for the 2,6-dimethyl protons and the position-4 methylene protons reflects their isolation from other proton-bearing carbons in the molecular framework [5] .

UV-Vis Absorption Characteristics

The ultraviolet-visible absorption spectroscopy of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate reveals distinctive electronic transitions that provide fundamental insights into the compound's electronic structure and chromophoric properties. The primary absorption maximum occurs at λmax = 374 nm in ethanol [7] [8] [9], representing the characteristic absorption band associated with 1,4-dihydropyridine derivatives.

Electronic transition analysis indicates that the absorption at 374 nm corresponds to a π-π* transition involving the extended conjugated system of the dihydropyridine ring [10]. This transition reflects the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with the energy gap determining the wavelength of maximum absorption [10]. The relatively long wavelength of this transition, compared to simple alkenes, demonstrates the extent of electronic delocalization within the heterocyclic framework [10].

Solvent effects on the UV-visible absorption characteristics provide additional information about the electronic nature of the chromophoric system. In acetonitrile, the compound exhibits multiple absorption bands at λmax = 363 nm, 230 nm, and 206 nm with corresponding log ε values of 3.64, 4.14, and 4.14, respectively [5]. These multiple absorption bands reflect different electronic transitions within the molecular framework, with the higher energy transitions corresponding to more localized π-π* excitations [10].

The characteristic yellow color of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate results from its absorption in the near-UV region around 350-380 nm [11] [12] [10]. This optical property is intrinsic to the 1,4-dihydropyridine chromophore and serves as a diagnostic feature for compounds containing this structural motif [10]. The intensity of the absorption, indicated by moderate extinction coefficients, reflects the extent of electronic conjugation and the oscillator strength of the associated electronic transitions [10].

Comparative spectroscopic analysis with related 1,4-dihydropyridine derivatives demonstrates that the ester substituents at positions 3 and 5 contribute to the overall electronic delocalization while maintaining the characteristic absorption profile of the parent heterocycle [10]. The wavelength of maximum absorption can be influenced by the nature of the substituents, with electron-withdrawing groups typically causing bathochromic shifts and electron-donating groups producing hypsochromic shifts [10]. The observed absorption characteristics of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate are consistent with its structural features and electronic configuration [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant